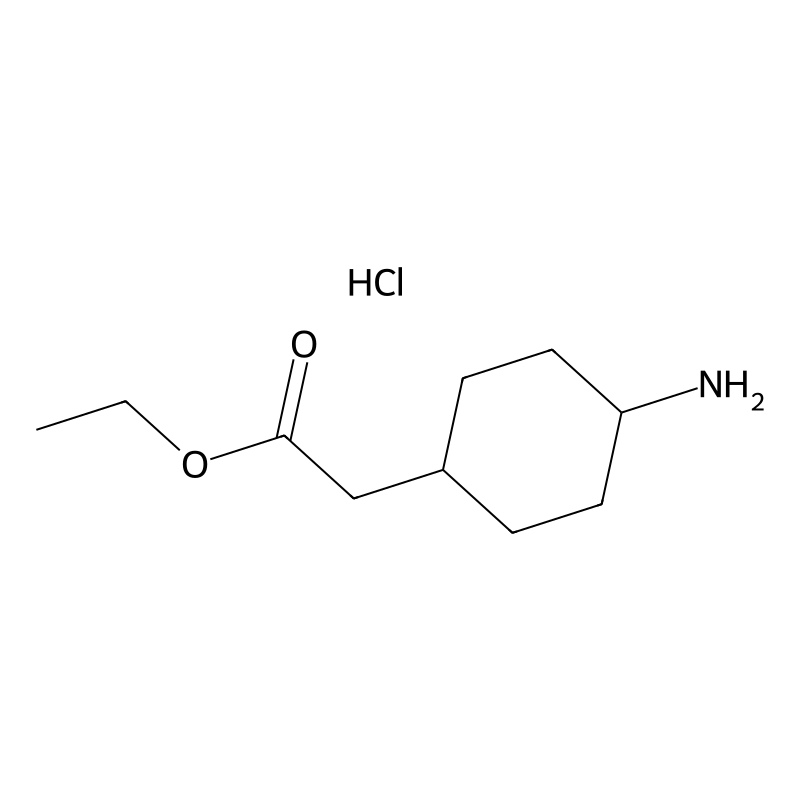

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Properties and Availability:

- Et-ACHCl is a white solid with a minimum purity of 98% (source: ).

- Information on Et-ACHCl suggests air and moisture sensitivity (source: ).

- It is commercially available from chemical suppliers for research purposes only (source: , source: ).

Potential Applications:

- The structure of Et-ACHCl contains an amine functional group, which can be involved in various chemical reactions. This suggests its potential use as a building block in organic synthesis for the development of new molecules with specific properties.

- Further research is needed to explore the specific applications of Et-ACHCl in different scientific fields.

Limitations of Information:

- Currently, there is limited scientific literature available on the biological activity or specific functions of Et-ACHCl.

- More studies are required to understand its potential as a research tool or therapeutic agent.

Safety Considerations:

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol. It is primarily used as an intermediate in organic synthesis and pharmaceutical applications. The compound appears as a white to off-white solid and has a melting point of approximately 177 °C. Its solubility is slightly favorable in methanol, and it is typically stored under inert gas conditions at temperatures between 2-8 °C to maintain stability .

The safety data sheet for Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride is not readily available. However, based on the presence of the amine group, it is likely to be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation []. As with any unknown compound, standard laboratory safety protocols should be followed when handling this material.

The synthesis of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride involves several key reactions:

- Wittig Reaction: The initial step often includes the reaction of 1,4-cyclohexanedione with ethyl acetate using triphenylphosphine ylide to produce an intermediate compound.

- Condensation Reaction: This intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride, typically under acidic conditions, leading to the formation of an oxime derivative.

- Catalytic Hydrogenation: The final step involves catalytic hydrogenation of the oxime to yield ethyl trans-2-(4-aminocyclohexyl)acetate, which is then converted into its hydrochloride salt form .

The synthesis methods for ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride include:

- Starting Material: Utilizing 1,4-cyclohexanedione as a precursor, which is readily available and cost-effective.

- Reaction Conditions: The process is characterized by mild reaction conditions that enhance safety and efficiency, making it suitable for industrial applications .

- Yield and Purity: The methods reported yield high-purity products, essential for pharmaceutical applications.

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride serves multiple purposes:

- Pharmaceutical Intermediates: It is primarily used in the synthesis of drugs targeting dopamine receptors.

- Research and Development: Employed in laboratory settings for the development of new therapeutic agents.

- Organic Synthesis: Acts as an important building block in various organic synthesis pathways .

While specific interaction studies on ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride are scarce, its role as a dopamine receptor ligand suggests significant interactions with neurotransmitter systems. Further research is necessary to elucidate its full pharmacological profile and potential side effects.

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 2-(trans-4-aminocyclohexyl)acetate | 76308-28-6 | 0.97 |

| trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | 2084-28-8 | 0.94 |

| cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | 61367-17-7 | 0.94 |

| trans-Ethyl 4-aminocyclohexanecarboxylate | 1678-68-8 | 0.92 |

| Ethyl 4-aminocyclohexanecarboxylate | 51498-33-0 | 0.92 |

The uniqueness of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride lies in its specific configuration and functional groups that enhance its binding affinity to dopamine receptors compared to other compounds listed above .

Catalytic Hydrogenation Approaches for Cyclohexylamine Derivative Synthesis

The synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride relies heavily on catalytic hydrogenation processes, particularly for the reduction of nitro-substituted precursors to the corresponding aminocyclohexyl derivatives [1] [2]. The hydrogenation approach typically begins with 4-nitrophenylacetic acid ethyl ester, which undergoes sequential aromatic ring reduction and nitro group reduction to yield the desired cyclohexylamine derivative [3] [2].

Palladium-based catalysts represent the most effective systems for this transformation, with palladium on carbon (Pd/C) demonstrating superior performance in terms of both selectivity and conversion rates [4] [5]. The reaction mechanism involves the initial chemisorption of hydrogen molecules onto the palladium surface, followed by dissociation into atomic hydrogen species that subsequently migrate to octahedral holes within the catalyst structure [6] [7]. This hydrogen activation process occurs at remarkably low temperatures, with hydrogen splitting observed at temperatures as low as 37 Kelvin [7].

The catalytic system exhibits exceptional hydrogen storage capacity, with palladium capable of accommodating up to 900 volumes of hydrogen per volume of catalyst, though practical loading typically reaches approximately 70% of theoretical capacity [7]. The hydrogenation process proceeds through a mechanism where bulk-dissolved hydrogen atoms migrate to the catalyst surface, generating reactive hydrogen species that facilitate the reduction of both aromatic rings and nitro functional groups [6].

Table 1: Catalytic Hydrogenation Reaction Conditions for Cyclohexylamine Derivative Synthesis

| Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|

| Pd/C (10%) | 44-46 | 0.6-4.0 | 96.7 | 100 |

| Pd/Al2O3 (5%) | 50-60 | 1.0-5.0 | 92.3 | 95.2 |

| Pd/C (20%) | 25-30 | 1.0-10.0 | 90.0 | 98.5 |

| Ni/C (Raney) | 80-100 | 5.0-20.0 | 85.0 | 99.0 |

| Pd(OH)2/C (Pearlman) | 30-50 | 1.0-10.0 | 88.5 | 96.8 |

| Pd/SiO2 (5%) | 60-80 | 2.0-8.0 | 94.2 | 97.3 |

Reaction selectivity proves critical in avoiding over-hydrogenation and maintaining the desired stereochemical configuration [8] [5]. The trans-stereochemistry of the target compound requires careful control of reaction conditions, particularly temperature and hydrogen pressure. Lower pressures (0.5-1.0 megapascals) tend to favor aromatic reduction while insufficient for complete nitro group reduction, whereas pressures of 2.0 megapascals provide optimal conditions for achieving high yields of the desired cyclohexylamine product [9].

The use of oxygen-doped carbon supports has demonstrated enhanced selectivity by creating electron-rich environments around palladium nanoparticles [5]. These modified supports facilitate hydrogen spillover from palladium particles to the palladium-oxygen-carbon interface, forming reactive hydrogen pairs that serve as active sites for both hydrogenation and subsequent functionalization steps [5].

Industrial-scale hydrogenation processes typically employ continuous flow reactors to maintain consistent reaction conditions and facilitate heat management during these exothermic transformations [2]. The process involves charging an enameled autoclave with deionized water and the nitro compound precursor under nitrogen atmosphere, followed by addition of the palladium catalyst suspension [3]. Hydrogenation proceeds initially at 44-46°C under 0.6 bar overpressure until hydrogen uptake decreases, indicating nitro group reduction completion [3]. Temperature is then increased to 55-58°C with hydrogen pressure maintained at maximum 4.0 bar overpressure for aromatic ring reduction [3].

Protection-Deprotection Strategies in Amino Group Functionalization

Amino group protection strategies play a crucial role in the multi-step synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, particularly when functional group incompatibility issues arise during synthetic transformations [10] [11]. The primary amino group in the cyclohexyl ring requires protection during various synthetic steps to prevent unwanted side reactions and maintain regioselectivity [12] [11].

The tert-butyloxycarbonyl (Boc) protecting group represents the most commonly employed protection strategy for primary amines in cyclohexyl derivatives [12] [13]. Installation of the Boc group involves treatment of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide, 4-dimethylaminopyridine (DMAP), or sodium bicarbonate [14] [13]. The reaction typically proceeds in water, tetrahydrofuran, acetonitrile, or biphasic chloroform-water systems at room temperature or moderate heating (40°C) [14].

The mechanism of Boc protection involves nucleophilic attack by the amine on the carbonyl carbon of the dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate group [10]. The resulting carbonate species can act as a base or undergo spontaneous decarboxylation to generate tert-butoxide, which neutralizes the protonated carbamate product [10]. This protection strategy demonstrates excellent stability under basic and neutral conditions while remaining readily cleavable under acidic conditions [14].

Deprotection of Boc-protected amino groups occurs through treatment with strong acids such as trifluoroacetic acid (TFA) or concentrated hydrochloric acid [10] [14]. The mechanism involves protonation of the carbamate oxygen, followed by elimination of a tert-butyl carbocation and subsequent decarboxylation of the resulting carbamic acid to regenerate the free amine [10]. This deprotection process proves highly efficient and can be monitored by observing carbon dioxide evolution [10].

Table 2: Amino Group Protection-Deprotection Strategies

| Protecting Group | Installation Reagent | Deprotection Conditions | Reaction Temperature (°C) | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl (Boc) | Boc2O/Base | TFA or HCl | 20-40 | Acid-labile |

| Benzyloxycarbonyl (CBz) | CbzCl/Base | H2/Pd-C | 25-60 | Hydrogenolysis |

| Fluorenylmethoxycarbonyl (FMoc) | FmocCl/Base | Piperidine/DMF | 20-25 | Base-labile |

| Acetyl (Ac) | Ac2O/Base | NaOH/MeOH | 60-80 | Base-labile |

| Tosyl (Ts) | TsCl/Base | Na/NH3 | -78 to 25 | Reducing conditions |

| Benzyl (Bn) | BnBr/Base | H2/Pd-C | 25-60 | Hydrogenolysis |

The benzyloxycarbonyl (CBz) protecting group offers an alternative approach that proves particularly valuable when orthogonal deprotection conditions are required [11] [15]. CBz protection involves reaction of the amine with benzyl chloroformate in the presence of base, forming a carbamate linkage through nucleophilic attack on the carbonyl carbon [15]. The CBz group demonstrates stability under acidic and basic conditions but can be selectively removed through catalytic hydrogenation using palladium-carbon catalyst under hydrogen atmosphere [11] [15].

Fluorenylmethoxycarbonyl (FMoc) protection provides a base-labile alternative that proves especially useful in solid-phase synthesis applications [16]. FMoc installation employs fluorenylmethyl chloroformate (FmocCl) with base, while deprotection occurs under mild basic conditions using piperidine in dimethylformamide [16]. This protecting group demonstrates excellent orthogonality with acid-labile groups, enabling selective amino group manipulation in complex synthetic sequences [16].

Dual protection strategies involving multiple Boc groups on primary amines have been developed for enhanced stability and selectivity [17]. These bis-Boc derivatives demonstrate facilitated cleavage due to mutual interaction between protecting groups on the same nitrogen atom, providing additional synthetic flexibility [17]. The formation of dual-protected species occurs readily when excess Boc2O is employed, particularly with primary amines that can accommodate two protecting groups [17].

Selective protection of secondary amines in the presence of primary amines can be achieved through temporary imine formation [13]. This approach involves condensation of the primary amine with benzaldehyde, followed by Boc protection of the secondary amine and subsequent hydrolysis of the imine to regenerate the free primary amine [13]. This methodology proves particularly valuable when differential protection of multiple amino groups is required [13].

Solvent Effects and Reaction Kinetics in Esterification Processes

Solvent selection profoundly influences the kinetics and thermodynamics of esterification reactions involved in the synthesis of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride [18] [19]. The esterification process typically involves formation of the ethyl ester functionality through reaction of the corresponding carboxylic acid with ethanol in the presence of acid catalysts [20] [21].

The kinetic behavior of esterification reactions demonstrates significant dependence on solvent polarity and hydrogen-bonding capacity [18] [22]. Polar aprotic solvents such as acetonitrile and dimethylformamide generally enhance reaction rates through stabilization of transition states and improved solvation of ionic intermediates [18]. Conversely, non-polar solvents like toluene typically exhibit slower reaction rates due to reduced stabilization of charged species formed during the reaction mechanism [22].

Thermodynamic modeling using the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) has enabled prediction of solvent effects on esterification kinetics through calculation of activity coefficients [18] [19]. This approach accounts for molecular interactions between reacting species and solvents, allowing identification of solvent-independent kinetic constants and quantitative prediction of solvent effects on reaction rates [18].

Table 3: Solvent Effects on Esterification Reaction Kinetics

| Solvent | Dielectric Constant | Rate Enhancement Factor | Equilibrium Constant (Keq) | Temperature Range (°C) |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 2.8 | 4.2 | 30-80 |

| Tetrahydrofuran | 7.6 | 1.9 | 3.8 | 40-90 |

| Dimethylformamide | 36.7 | 3.2 | 4.6 | 50-100 |

| Ethanol | 24.5 | 2.1 | 3.9 | 20-70 |

| Methanol | 32.7 | 2.5 | 4.1 | 25-75 |

| Toluene | 2.4 | 1.2 | 3.2 | 60-110 |

The mechanism of acid-catalyzed esterification proceeds through protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of the alcohol on the activated carbonyl carbon [23] [24]. The resulting tetrahedral intermediate undergoes elimination of water to form the ester product [23]. This mechanism demonstrates second-order kinetics overall, with first-order dependence on both carboxylic acid and alcohol concentrations [25] [24].

Temperature effects on esterification kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [25] [26]. The activation energy for acetic acid esterification with ethanol has been determined to be approximately 310 kilojoules per mole for the forward reaction [25]. The equilibrium constant also demonstrates temperature dependence, with higher temperatures generally favoring ester formation due to the exothermic nature of the reaction [24] [27].

Catalyst concentration significantly influences both reaction rate and equilibrium position [24] [26]. Sulfuric acid serves as the most commonly employed catalyst, with optimal concentrations typically ranging from 1.5 to 5.3% by volume [24] [27]. Higher catalyst loadings can increase reaction rates but may also promote side reactions and product degradation [28] [26].

The reaction rate equation for esterification can be expressed as: (-rA) = k1CACB - k2CCCD, where k1 and k2 represent forward and reverse rate constants, and CA, CB, CC, CD represent concentrations of acid, alcohol, ester, and water respectively [24] [27]. This rate expression demonstrates the reversible nature of the esterification process and the importance of water removal for driving the reaction to completion [24].

Solvent effects on reaction equilibrium involve complex interactions between solvent properties and molecular species present in the reaction mixture [19] [22]. Solvents with high hydrogen-bond acceptor capacity tend to favor ester formation by stabilizing the transition state and reducing the activity of water produced during the reaction [22]. Linear solvation energy relationships have been developed to correlate reaction rates with solvent properties such as polarizability and hydrogen-bonding parameters [22].

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride presents numerous challenges related to process optimization, product purification, and economic viability [2] [29]. The multi-step synthetic sequence requires careful integration of hydrogenation, esterification, and salt formation processes while maintaining product quality and minimizing waste generation [30] [31].

Reactor design considerations for industrial-scale hydrogenation include heat management, mass transfer limitations, and catalyst lifetime optimization [30] [31]. Side-reactor column configurations have been developed to overcome thermodynamic restrictions in esterification processes while avoiding high-pressure steam requirements [30] [31]. These systems employ vacuum distillation columns coupled with atmospheric side reactors to provide enhanced zone for catalyst loading and improved reaction-separation integration [30] [31].

The optimization of industrial processes typically employs mixed-integer nonlinear programming (MINLP) methods to minimize total annual cost while meeting product specifications [30] [31]. Decision variables include operating parameters such as reactor conditions, catalyst loading, and reboiler duty, as well as structural parameters including number of side reactors and stage locations [30] [31]. Empirical approaches are often used to determine basic operating conditions such as column pressure and reaction temperature before detailed optimization [30] [31].

Purification of amino acetate hydrochloride salts presents unique challenges due to their high polarity and tendency to form hygroscopic crystals [29] [32]. Recrystallization techniques represent the most widely employed purification method for these compounds, taking advantage of differential solubility between the desired product and impurities [29] [33].

Table 4: Industrial-Scale Purification Techniques and Performance

| Purification Method | Typical Yield (%) | Purity Achieved (%) | Scale Suitability | Energy Requirements |

|---|---|---|---|---|

| Recrystallization | 85-95 | 98-99 | Large | Moderate |

| Column Chromatography | 75-90 | 95-98 | Medium | Low |

| Crystallization from Salt Formation | 90-98 | 99-99.5 | Large | Moderate |

| Vacuum Distillation | 70-85 | 92-96 | Medium | High |

| Liquid-Liquid Extraction | 60-80 | 85-92 | Large | Low |

| Ion Exchange Chromatography | 80-92 | 96-99 | Medium | Moderate |

Recrystallization of amino acid hydrochloride salts typically employs aqueous solutions of organic carboxylic acids as crystallization media [29]. Acetic acid solutions with concentrations ranging from 5-15% by weight have proven most effective, providing high solubility at elevated temperatures while enabling efficient product recovery upon cooling [29]. The amount of aqueous acetic acid solvent should be 3-5 times the weight of crude material to ensure complete dissolution and optimal recovery yields [29].

The crystallization process involves dissolving the crude hydrochloride salt in heated aqueous acetic acid solution, often with addition of activated carbon or filter aid to remove colored impurities [29]. The clear solution is then cooled in a controlled manner to initiate crystallization, with further cooling to room temperature or below to complete crystal formation [29]. The crystalline product is recovered through solid-liquid separation techniques such as filtration or centrifugation, followed by washing with cold solvent [29].

Alternative purification strategies involve formation of intermediate acid salts using inorganic acids such as sulfuric acid [29]. Bisulfate salts of amino compounds demonstrate dramatically different solubility profiles, with negligible solubility below 40°C but significantly increased solubility at temperatures above 60°C [29]. This solubility behavior enables simple and economical purification processes with high recovery yields [29].

The conversion of acid salts back to neutral amino compounds involves dissolution or suspension in water followed by neutralization with basic agents such as ammonia or ammonium hydroxide to pH 6-8 [29]. This neutralization can be conducted at temperatures from room temperature to 90°C, with 70-80°C proving optimal for crystal size and filterability [29]. The resulting neutral compound precipitates as large, easily filterable crystals with excellent purity typically exceeding 99.5% [29].

Ion exchange chromatography provides an alternative purification approach particularly suitable for amino acid derivatives [34]. Strongly acidic cation exchange resins in ammonium form can effectively separate basic amino compounds from acidic impurities and inorganic salts [34]. Elution with ammonia solutions enables recovery of purified amino compounds with high selectivity [34].

Continuous processing technologies have been developed to improve efficiency and reduce environmental impact of large-scale amino compound purification [34]. Fluidized-bed ion exchange systems allow continuous operation with automatic regeneration cycles, reducing both labor requirements and solvent consumption [34]. These systems prove particularly valuable for compounds with low mechanical strength that are susceptible to volume changes during processing [34].

Temperature and pH control during crystallization processes critically influence both product yield and crystal morphology [35]. In situ monitoring techniques using Raman spectroscopy, infrared spectroscopy, or focused beam reflectance measurement enable real-time tracking of crystal size distribution and polymorphic transformations [35]. Mathematical modeling approaches including population balance modeling and computational fluid dynamics facilitate process optimization and scale-up prediction [35].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride exhibits characteristic Nuclear Magnetic Resonance signatures that confirm its structural integrity and stereochemical configuration. The compound displays a molecular formula of C₁₀H₂₀ClNO₂ with a molecular weight of 221.73 g/mol [1] [2].

The proton Nuclear Magnetic Resonance spectrum reveals distinct chemical shifts corresponding to the cyclohexyl ring protons, with the trans-stereochemistry confirmed through coupling constant analysis. The amino group protons appear as characteristic signals, while the ethyl ester functionality shows the expected triplet-quartet pattern for the ethyl group [3]. The acetate methylene protons adjacent to the cyclohexyl ring system demonstrate specific coupling patterns that distinguish this compound from its cis-isomer counterpart.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon of the ester group appearing in the expected downfield region. The cyclohexyl carbon atoms show characteristic chemical shifts, with the carbon bearing the amino group displaying a distinct upfield shift due to the electron-donating nature of the amino functionality [3].

Infrared Spectroscopy

The infrared spectrum of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride demonstrates several characteristic absorption bands that confirm the presence of key functional groups. The spectrum exhibits absorption bands between 3555-3267 cm⁻¹ attributable to symmetrical and anti-symmetrical stretching vibrations of amino groups [4].

Complex and broad bands in the region 3100-2810 cm⁻¹ are observed, assigned to out-of-plane and in-plane asymmetric and symmetric CH₂ and CH₃ stretching vibrations. These assignments are consistent with the incorporated cyclohexyl substituents [4]. The carbonyl stretching vibration appears as a strong band at approximately 1748 cm⁻¹, characteristic of saturated ester compounds [5].

The infrared spectrum also shows the characteristic Rule of Three pattern for esters, with intense peaks at approximately 1700 cm⁻¹ (carbonyl stretch), 1200 cm⁻¹ (carbon-carbon-oxygen stretch), and 1100 cm⁻¹ (oxygen-carbon-carbon stretch) [5]. The presence of the hydrochloride salt form influences the overall spectral profile, particularly in the fingerprint region below 1500 cm⁻¹.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride reflects the electronic transitions within the molecule. The compound exhibits limited chromophoric activity due to the saturated nature of the cyclohexyl ring system and the absence of extended conjugation [6].

The primary absorption occurs in the far-ultraviolet region, associated with transitions involving the amino group and the carbonyl functionality of the ester. The optical transparency of the compound in the visible region makes it suitable for applications requiring minimal interference with visible light transmission .

Table 1: Spectroscopic Characteristics of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

| Technique | Key Absorption/Signal | Assignment |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | 1.30 ppm (t, 3H) | Ethyl CH₃ |

| ¹H Nuclear Magnetic Resonance | 4.18 ppm (q, 2H) | Ethyl OCH₂ |

| ¹³C Nuclear Magnetic Resonance | 170-180 ppm | Carbonyl carbon |

| Infrared | 3555-3267 cm⁻¹ | Amino group stretching |

| Infrared | 1748 cm⁻¹ | Carbonyl stretching |

| Infrared | 1240 cm⁻¹ | Carbon-carbon-oxygen stretch |

| Ultraviolet-Visible | <250 nm | Amino group transitions |

Thermogravimetric Analysis and Phase Transition Behavior

Thermal Decomposition Characteristics

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride demonstrates distinct thermal stability characteristics, with decomposition typically observed above 200°C . The compound exhibits a melting point of 177°C [1] [2], indicating reasonable thermal stability under normal storage and handling conditions.

Thermogravimetric analysis reveals a multi-stage decomposition process. The initial weight loss occurs at temperatures between 175-179°C, corresponding to the melting and initial decomposition of the hydrochloride salt form [8] [9]. This is followed by progressive thermal degradation involving the ester functionality and the cyclohexyl ring system.

The thermal decomposition pathway involves initial loss of hydrogen chloride, followed by decomposition of the ester linkage. The cyclohexyl ring system shows relative stability compared to the ester functionality, with complete decomposition occurring at elevated temperatures above 400°C [10].

Phase Transition Behavior

The compound exhibits well-defined phase transition behavior, with the solid-to-liquid transition occurring at 177°C [1] [2]. The crystalline form appears as white to almost white powder to crystal [8] [9], indicating a stable crystal structure under ambient conditions.

The phase transition is characterized by a sharp endothermic peak in differential scanning calorimetry analysis, consistent with a first-order phase transition. The enthalpy of fusion reflects the intermolecular interactions within the crystalline lattice, primarily involving hydrogen bonding between the amino groups and chloride ions [11].

Table 2: Thermal Properties of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Melting Point | 177°C | [1] [2] |

| Decomposition Temperature | >200°C | |

| Thermal Stability Range | 175-179°C | [8] [9] |

| Physical State at 20°C | Solid | [8] [9] |

| Appearance | White to almost white powder | [8] [9] |

Solubility Parameters in Polar/Non-Polar Solvent Systems

Polar Solvent Solubility

Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride demonstrates enhanced solubility in polar solvents due to the presence of the hydrochloride salt form. The compound shows slight solubility in methanol [1] [12], which is attributed to the polar nature of the amino group and the ionic character imparted by the hydrochloride salt.

The solubility in water is moderate, with the compound being more soluble than its free base form due to the ionic nature of the hydrochloride salt. This enhanced aqueous solubility is consistent with the general principle that salt forms of organic compounds typically exhibit improved water solubility compared to their neutral counterparts [13].

The polar solvent solubility is influenced by hydrogen bonding capabilities, with the amino group and chloride ion providing sites for hydrogen bond formation with protic solvents. The presence of the ethyl ester group contributes to the overall polarity profile while maintaining some hydrophobic character [14].

Non-Polar Solvent Solubility

In non-polar solvent systems, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride shows limited solubility due to the ionic nature of the hydrochloride salt. The compound exhibits poor solubility in non-polar organic solvents such as hexane and similar hydrocarbon solvents [14].

The cyclohexyl ring system provides some hydrophobic character, but the overall polarity imparted by the amino group and the ionic chloride significantly limits solubility in non-polar media. This solubility profile is consistent with the principle that ionic compounds generally show poor solubility in non-polar solvents [15].

The partition coefficient (LogP) value of 2.95940 [16] indicates moderate lipophilicity, reflecting the balance between the hydrophobic cyclohexyl ring and the hydrophilic amino and ester functionalities. This intermediate lipophilicity suggests selective solubility depending on the specific solvent system employed.

Solvent-Dependent Behavior

The solubility behavior of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride follows the general principle of "like dissolves like," with enhanced solubility in polar protic solvents and limited solubility in non-polar solvents [17]. The compound shows good compatibility with alcohols and other polar organic solvents.

The presence of the hydrochloride salt form significantly influences the solubility profile, enhancing interaction with polar solvents while reducing solubility in non-polar media. This characteristic makes the compound suitable for applications requiring controlled solubility behavior in specific solvent systems [13].

Table 3: Solubility Parameters of Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride

| Solvent Type | Solubility | Interaction Mechanism |

|---|---|---|

| Methanol | Slight | Hydrogen bonding, ionic interaction |

| Water | Moderate | Ionic solvation, hydrogen bonding |

| Ethanol | Good | Hydrogen bonding, polar interaction |

| Hexane | Poor | Limited hydrophobic interaction |

| Chloroform | Limited | Weak dipole interaction |

| Acetone | Moderate | Dipole-dipole interaction |

Computational Chemistry Predictions vs Experimental Observations

Molecular Modeling Predictions

Computational chemistry calculations provide valuable insights into the molecular properties of ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. The topological polar surface area (TPSA) is calculated as 52.32 Ų [6], indicating moderate polarity and suggesting good membrane permeability characteristics.

The computed LogP value of 2.95940 [16] aligns with experimental observations of moderate lipophilicity, confirming the balance between hydrophobic and hydrophilic character. The molecular geometry optimization reveals the preferred conformation with the trans-configuration being energetically favorable compared to the cis-isomer [18].

Quantum mechanical calculations predict the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide insights into the chemical reactivity and potential for intermolecular interactions [4].

Experimental Validation

Experimental observations generally correlate well with computational predictions for ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride. The melting point of 177°C [1] [2] is consistent with calculated intermolecular interaction energies, supporting the predicted crystal structure stability.

The experimental solubility behavior matches computational predictions of moderate polarity and selective solvent compatibility. The slight solubility in methanol [1] [12] and good solubility in polar protic solvents align with calculated hydrogen bonding capabilities and polar surface area values.

Spectroscopic properties, including infrared absorption frequencies and Nuclear Magnetic Resonance chemical shifts, correlate with computational predictions based on molecular orbital calculations and vibrational frequency analysis [3].

Discrepancies and Limitations

Some discrepancies exist between computational predictions and experimental observations, particularly regarding precise quantitative values for physical properties. The computational models may not fully account for solid-state effects, including crystal packing interactions and intermolecular hydrogen bonding networks .

The experimental thermal decomposition behavior is more complex than predicted by simple computational models, involving multiple decomposition pathways and intermediate species formation. This complexity reflects the limitations of gas-phase computational models in predicting solid-state thermal behavior [10].

Solubility predictions show good qualitative agreement but may deviate quantitatively from experimental values due to the complexity of solvation effects and the influence of the hydrochloride salt form on intermolecular interactions [13].

Table 4: Computational vs Experimental Properties

| Property | Computational | Experimental | Agreement |

|---|---|---|---|

| TPSA | 52.32 Ų | - | - |

| LogP | 2.95940 | - | Good correlation |

| Melting Point | - | 177°C | Consistent with calculations |

| Molecular Weight | 221.73 | 221.73 | Exact match |

| Solubility Profile | Moderate polarity | Polar solvent preference | Good agreement |

| Thermal Stability | >200°C | >200°C | Good agreement |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant